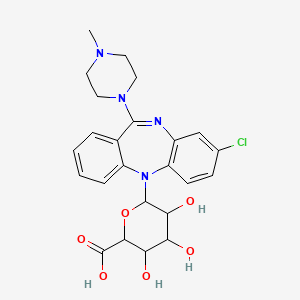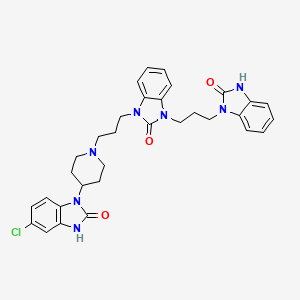
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one
Übersicht
Beschreibung
“4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one” is a chemical compound with the molecular formula C21H23ClFNO2 . It is related to Haloperidol, a well-known antipsychotic medication .
Molecular Structure Analysis
The molecular structure of this compound includes a chlorophenyl group, a hydroxypiperidinyl group, and a fluorophenyl group attached to a butanone backbone . The exact structure can be represented by the SMILES string: OC1(CC(NCC1)c2ccc(Cl)cc2)C(CCC(=O)c3ccccc3F)C .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the searched resources. As a haloperidol-related compound, it may undergo similar reactions .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 137-140 °C (lit.) . Its molecular weight is 375.86 .Wissenschaftliche Forschungsanwendungen
Drug Assay in Brain Tissue
Haloperidol impurity B has been used in the preparation of a molecularly imprinted polymer (MIP) for drug assay in brain tissue . The MIP was applied for selective extraction and analysis of haloperidol in rabbit brain tissue . This method could effectively extract and concentrate haloperidol from brain tissue in the presence of other drugs .
Analytical Method Development
Haloperidol EP Impurity B can be used for the analytical method development . It can be used to develop new methods for analyzing the presence and quantity of Haloperidol in various samples .
Method Validation
This compound is also used in method validation . It can be used to validate the accuracy and reliability of the methods developed for Haloperidol analysis .
Quality Control Application
Haloperidol EP Impurity B is used in Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Haloperidol . It helps in ensuring the quality of the drug during its production .
Stability-indicating Impurity Profile
Haloperidol impurity B is used in the development of a stability-indicating impurity profile of Haloperidol Decanoate injection . This helps in understanding the stability of the drug under various conditions .
Artifact Optimization
The optimized method for analyzing Haloperidol Decanoate injection was able to resolve the ghost peak observed because of gradient change of mobile phase and is able to separate both polar and non-polar impurities within 60 min, in a single method, with resolution of more than 2.0 between adjacent impurities .
Wirkmechanismus
Target of Action
Haloperidol, the parent compound of Haloperidol Impurity B, is known to exert its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . The dopamine D2 receptor is a primary target in the treatment of several psychotic disorders including schizophrenia, acute psychosis, and other severe behavioral states .
Mode of Action
Haloperidol acts as a potent antagonist of the dopamine D2 receptor. It binds to these receptors and blocks the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and behavior . This blockage can help to reduce hallucinations, delusions, and improve concentration .
Biochemical Pathways
Haloperidol affects several biochemical pathways. Its primary mechanism involves the antagonism of dopamine receptors, which leads to changes in downstream signaling pathways. This can result in alterations in the release of other neurotransmitters and changes in neuronal firing patterns . Additionally, haloperidol has been shown to affect the ubiquitin pathway, possibly aiding cellular processes regulated by this pathway such as signal transduction, synaptic plasticity, intracellular trafficking, endocytosis, DNA repair, and neural activity .
Pharmacokinetics
The pharmacokinetics of haloperidol involve various metabolic pathways and interactions with cytochrome P450 (CYP) isoforms. Haloperidol is a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6 . The reduced form of haloperidol is also a substrate of CYP3A4 and an inhibitor of CYP2D6 . These interactions can influence the drug’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability .
Result of Action
The molecular and cellular effects of haloperidol’s action primarily involve the reduction of overactive dopamine signaling, which can help to alleviate symptoms of psychosis . It’s important to note that the use of haloperidol can also lead to side effects, including movement disorders induced by dopamine-blockade such as drug-induced parkinsonism, akathisia, dystonia, tardive dyskinesia, as well as other side effects including sedation, weight gain, and prolactin changes .
Action Environment
The action, efficacy, and stability of haloperidol can be influenced by various environmental factors. For instance, co-administration with other drugs can lead to pharmacokinetic interactions . Additionally, factors such as diet and smoking can potentially influence the drug’s metabolism and efficacy .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO2/c22-17-9-7-16(8-10-17)21(26)11-14-24(15-12-21)13-3-6-20(25)18-4-1-2-5-19(18)23/h1-2,4-5,7-10,26H,3,6,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVMQMKGIVIILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160908 | |
| Record name | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391052-53-1 | |
| Record name | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluoro-phenyl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL)-1-(2-FLUOROPHENYL)BUTAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZQO8KXL92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)




